Calculated Lipophilicity (LogP) Comparison: 7-Isopropyl vs. 7-Methyl, 7-Fluoro, and Unsubstituted Analogs
The target compound exhibits a vendor-reported calculated LogP of approximately 3.38 . In contrast, the unsubstituted core (7-H, CAS 52980-28-6) has a PubChem XLogP3 of 2.3 [1]. The 7-methyl analog (CAS 77721-00-7, MW 231.25) is estimated to have a LogP in the range of 2.6–2.8 , while the 7-fluoro analog (CAS 53977-12-1, MW 235.21) is expected to have a LogP closer to that of the unsubstituted core due to the electron-withdrawing nature of fluorine . This approximately 0.6–1.1 LogP unit increase for the 7-isopropyl compound corresponds to a 4- to 12-fold higher theoretical partition coefficient, which is significant for passive membrane permeability predictions.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 3.38 (vendor-reported) |
| Comparator Or Baseline | 7-H analog LogP = 2.3 (PubChem); 7-CH3 analog LogP ≈ 2.6–2.8 (estimated); 7-F analog LogP ≈ 2.3–2.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 vs. comparators (4–12× higher partition coefficient) |
| Conditions | In silico calculation (vendor algorithm and PubChem XLogP3); experimental LogP values not publicly available for the target compound |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and off-target binding; the differentiated LogP of the 7-isopropyl analog offers a distinct ADME profile that cannot be achieved by substituting the 7-methyl or 7-fluoro analogs, supporting its selection for lead series requiring higher lipophilicity.
- [1] PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6). XLogP3: 2.3. View Source
